Boc-Ser(Fmoc-Phe)-OH

Descripción general

Descripción

“Boc-Ser(Fmoc-Phe)-OH” is a peptide that is synthesized using the Fmoc/tBu solid-phase synthesis method . This method is the preferred choice for synthesizing these molecules in both research and industrial settings . The Fmoc/tBu solid-phase synthesis strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Synthesis Analysis

The synthesis of “Boc-Ser(Fmoc-Phe)-OH” involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps . Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings .Molecular Structure Analysis

The molecular structure of “Boc-Ser(Fmoc-Phe)-OH” involves a solid polymeric protecting group . This synthetic strategy allows the use of an excess of reagents to achieve quantitative yields .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Boc-Ser(Fmoc-Phe)-OH” involve the use of hazardous solvents, mainly DMF, NMP, and CH2Cl2 . These solvents are used for the chemical reactions and also for the washings .Physical And Chemical Properties Analysis

The physical and chemical properties of “Boc-Ser(Fmoc-Phe)-OH” are influenced by the solid polymeric protecting group used in its synthesis . This synthetic strategy allows the use of an excess of reagents to achieve quantitative yields .Aplicaciones Científicas De Investigación

Peptide Synthesis and Solid Phase Synthesis

Boc-Ser(Fmoc-Phe)-OH is extensively used in peptide synthesis. One study demonstrates its utility in the synthesis of phosphoserine peptides, where it serves as a building block in solid-phase peptide synthesis (SPPS) (Shapiro et al., 1996). Another research highlights the synthesis of model nucleopeptides, where Boc-Ser(Fmoc-Phe)-OH is used in the solid-phase synthesis of a nucleopeptide with a phosphodiester bond (Robles et al., 1991).

Synthesis of Protected Amino Acids

Boc-Ser(Fmoc-Phe)-OH is also utilized in the synthesis of protected amino acids. One research describes the use of benzotriazole reagents for the synthesis of Fmoc-, Boc-, and Alloc-protected amino acids, showcasing the versatility of this compound (Ibrahim et al., 2011). Additionally, another study reports on the synthesis of forty kinds of "O-acyl isodipeptide unit" Boc-Ser/Thr(Fmoc-Xaa)-OH, highlighting its significance as a building block in peptide synthesis (Yoshiya et al., 2007).

Application in Glycopeptide Synthesis

In the field of glycopeptide synthesis, Boc-Ser(Fmoc-Phe)-OH finds application as well. A study discusses its use in the synthesis of amino acids for the rapid creation of neoglycopeptides (Carrasco et al., 2006). This demonstrates the compound's role in facilitating the creation of glycoconjugates that are structurally similar to natural counterparts.

Miscellaneous Applications

Additionally, Boc-Ser(Fmoc-Phe)-OH is used in various other research contexts. For instance, it plays a role in the preparation of hydrophobic peptides for cancer vaccinations (Shakoori & Gangakhedkar, 2014). It is also employed in the synthesis and structural characterization of Fmoc-L-Lys (Boc)-Gly-OH, which is important in the study of polypeptides and their physiological processes (Zhao Yi-nan & Key, 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for the synthesis of “Boc-Ser(Fmoc-Phe)-OH” involve the use of greener solvents in solid-phase peptide synthesis (SPPS) . Several studies have proposed the use of greener solvents in SPPS . The adoption of green solvents in current synthetic schemes will be translated into a smaller impact on the environment and on human health .

Propiedades

IUPAC Name |

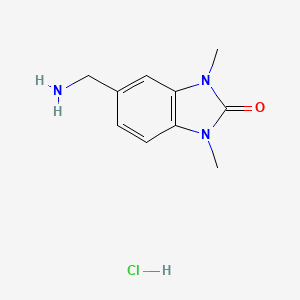

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N2O8/c1-32(2,3)42-31(39)34-27(28(35)36)19-40-29(37)26(17-20-11-5-4-6-12-20)33-30(38)41-18-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,25-27H,17-19H2,1-3H3,(H,33,38)(H,34,39)(H,35,36)/t26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUPUEUUCRGKIO-SVBPBHIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ser(Fmoc-Phe)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

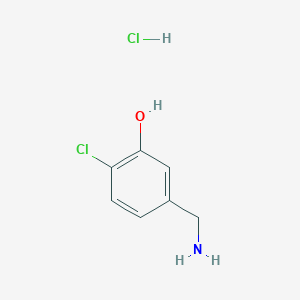

![Methanesulfonamide, N-[5-(aminomethyl)-2-fluorophenyl]-](/img/structure/B3309885.png)

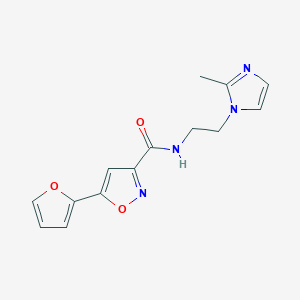

![Boc-L-Thr[Fmoc-L-Ser(tBu)]-OH](/img/structure/B3309942.png)